molecular formula C10H9ClN2O3 B3156859 2-chloro-N-cyclopropyl-5-nitrobenzamide CAS No. 83909-70-0

2-chloro-N-cyclopropyl-5-nitrobenzamide

Cat. No. B3156859
CAS RN: 83909-70-0
M. Wt: 240.64 g/mol
InChI Key: ZMZVYACIWILHEA-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-5-nitrobenzamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H9ClN2O3 and a molecular weight of 240.64 .


Molecular Structure Analysis

The InChI code for 2-chloro-N-cyclopropyl-5-nitrobenzamide is 1S/C10H9ClN2O3/c11-9-4-3-7 (13 (15)16)5-8 (9)10 (14)12-6-1-2-6/h3-6H,1-2H2, (H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Overview

Potential Applications in Medicinal Chemistry

Nitrobenzamide derivatives, including compounds structurally related to 2-chloro-N-cyclopropyl-5-nitrobenzamide, have been explored for their pharmacological properties. Research on conjugates of natural compounds with nitroxyl radicals suggests that incorporating nitroxyl radicals into molecules can lead to enhanced biological activity, reduced general toxicity, or increased selective cytotoxicity. This implies potential applications in designing pharmacological agents with improved efficacy and safety profiles (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental Science and Pollution Research

Compounds with nitrobenzamide structures have been investigated for their environmental impact, particularly as antimicrobial agents and in the degradation of pollutants. The occurrence and toxicity of antimicrobial triclosan and by-products in the environment highlight the importance of understanding how such compounds and their derivatives behave and transform in natural and engineered ecosystems. This knowledge is crucial for assessing the environmental risks and benefits of using nitrobenzamide derivatives in consumer products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Advanced Materials and Chemical Synthesis

Research on photosensitive protecting groups indicates the significance of nitrobenzamide derivatives in synthetic chemistry, particularly in the development of light-sensitive materials. These compounds can be employed as protecting groups in synthetic pathways, offering controlled release of active agents or initiating specific reactions upon light exposure. This application is crucial for developing advanced materials with tunable properties and for precise control over chemical synthesis (Amit, Zehavi, & Patchornik, 1974).

Future Directions

The future directions for research involving 2-chloro-N-cyclopropyl-5-nitrobenzamide are not specified in the search results. Given its use in proteomics research , it’s possible that future studies could explore its effects on different proteins or its potential applications in various areas of biological research.

properties

IUPAC Name

2-chloro-N-cyclopropyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVYACIWILHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281164
Record name 2-Chloro-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-5-nitrobenzamide

CAS RN

83909-70-0
Record name 2-Chloro-N-cyclopropyl-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83909-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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